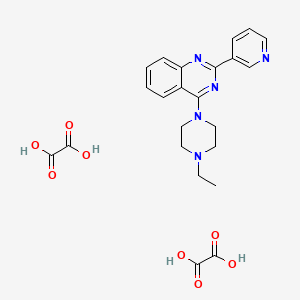![molecular formula C13H8ClFN2OS2 B6525772 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole CAS No. 1011913-89-5](/img/structure/B6525772.png)
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole (CFPO) is a heterocyclic compound with a five-membered ring containing a sulfur atom, two nitrogen atoms, and two oxygen atoms. It is a member of the oxadiazole family, which is a group of compounds with a five-membered ring that contains two nitrogen atoms and three oxygen atoms. CFPO has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry.
Mecanismo De Acción
The mechanism of action of 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the inflammatory response. It is also believed to act by blocking the action of certain viruses, thereby preventing them from infecting cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. In laboratory studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties. In animal studies, this compound has been shown to have anti-inflammatory, antiviral, antifungal, and analgesic properties. In clinical studies, this compound has been shown to have anti-inflammatory, antiviral, and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole in laboratory experiments include its high purity, low cost, and ease of synthesis. The main limitation of using this compound in laboratory experiments is the lack of detailed information on its biochemical and physiological effects.
Direcciones Futuras
Future research on 2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole should focus on elucidating its mechanism of action, determining its biochemical and physiological effects, and exploring its potential therapeutic applications. Additionally, further research should be conducted to explore its potential use in agriculture, industrial chemistry, and other fields. Finally, research should be conducted to identify potential safety concerns associated with the use of this compound.
Métodos De Síntesis
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole can be synthesized using the reaction of 4-fluorophenylsulfanyl-2-chlorothiophene with 1,3,4-oxadiazole-2-thiol in an aqueous medium. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction is complete after 4 hours, yielding a product with a purity of 97%.
Aplicaciones Científicas De Investigación
2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole has been studied extensively for its potential applications in a variety of fields, including medicine, agriculture, and industrial chemistry. In medicine, this compound has been studied for its potential use as an anti-inflammatory and antiviral agent. In agriculture, this compound has been studied for its potential use as a pesticide and herbicide. In industrial chemistry, this compound has been studied for its potential use as a catalyst and reagent.
Propiedades
IUPAC Name |
2-(5-chlorothiophen-2-yl)-5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2OS2/c14-11-6-5-10(20-11)12-16-17-13(18-12)19-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZWVXPPOHRCDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=C(S3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)

![ethyl 5'-[2-(4-methylpiperazin-1-yl)acetamido]-[2,3'-bithiophene]-4'-carboxylate; bis(oxalic acid)](/img/structure/B6525717.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)
![1-(3-chlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B6525747.png)
![1-[4-(adamantan-1-yl)phenoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B6525750.png)
![3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525757.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525763.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6525768.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)
![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)
![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide](/img/structure/B6525812.png)